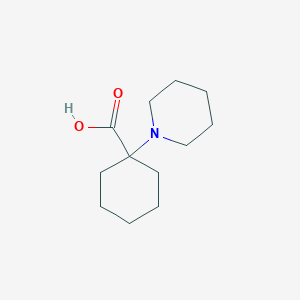

1-(Piperidin-1-yl)cyclohexanecarboxylic acid

Description

BenchChem offers high-quality 1-(Piperidin-1-yl)cyclohexanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Piperidin-1-yl)cyclohexanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-piperidin-1-ylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c14-11(15)12(7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEYLDSNYUXWGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

biological activity of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid

An Investigative Framework for the Biological Activities of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid: A Synthesis of Evidence from Structural Analogues

Abstract

The confluence of privileged structures in medicinal chemistry often yields compounds with novel and potent biological activities. This guide focuses on the molecule 1-(Piperidin-1-yl)cyclohexanecarboxylic acid, a compound that marries the ubiquitous piperidine ring with the functionally significant cyclohexanecarboxylic acid moiety. While direct research on this specific molecule is not extensively documented in publicly available literature, a wealth of information on its structural analogues allows for the formulation of a robust investigative framework. This document synthesizes evidence from related compounds to predict potential biological activities, including anti-inflammatory, immunomodulatory, and antimicrobial effects. We propose a detailed research workflow, from chemical synthesis to a cascade of in vitro and in vivo screening protocols, designed to systematically characterize the pharmacological profile of this promising chemical entity. This guide is intended for researchers, scientists, and drug development professionals as a foundational blueprint for exploring the therapeutic potential of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid.

Introduction to the Core Molecular Scaffolds

The rational design of new therapeutic agents often begins with an understanding of the pharmacophores that constitute the target molecule. 1-(Piperidin-1-yl)cyclohexanecarboxylic acid is comprised of two such well-established scaffolds.

The Piperidine Moiety: A Privileged Scaffold

The piperidine ring is a six-membered nitrogen-containing heterocycle that is a cornerstone of modern pharmaceuticals.[1] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved solubility and bioavailability, and to serve as a versatile scaffold for introducing diverse substituents in three-dimensional space. Piperidine derivatives are found in over twenty classes of pharmaceuticals, demonstrating a vast range of biological activities including anticancer, antiviral, anti-inflammatory, and neuroleptic properties.[1][2]

The Cyclohexanecarboxylic Acid Moiety: A Functional Anchor

Cyclohexanecarboxylic acid and its derivatives serve as important functional groups in biologically active molecules. The carboxylic acid group can act as a crucial hydrogen bond donor/acceptor or a bioisostere for other functional groups, enabling interactions with biological targets. In rat models, cyclohexanecarboxylic acid itself has demonstrated anticonvulsant activity. Furthermore, this moiety has been successfully employed as a "head group" in the design of potent enzyme inhibitors, such as those targeting diacylglycerol acyltransferase 1 (DGAT1), which is implicated in obesity.

By covalently linking these two scaffolds, 1-(Piperidin-1-yl)cyclohexanecarboxylic acid presents a unique chemical architecture. The hypothesis is that this combination may result in synergistic or novel biological activities, warranting a thorough and systematic investigation.

Predicted Biological Activities Based on Structural Analogues

Based on the activities of structurally related compounds, we can formulate primary hypotheses for the biological profile of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid.

Potential Anti-inflammatory and Immunomodulatory Activity

Derivatives of cyclohex-1-ene-1-carboxylic acid have shown significant anti-inflammatory and immunomodulatory effects.[3] These compounds have been demonstrated to inhibit the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (IL-6, IL-1β), in mitogen-stimulated peripheral blood mononuclear cells (PBMCs).[3] The saturation of the cyclohexane ring, as is present in our target molecule, has been noted to potentially enhance the inhibitory effect on TNF-α levels in some analogues.[3]

Proposed Mechanism of Action: The anti-inflammatory effects of related compounds are often mediated through the inhibition of key signaling pathways, such as the NF-κB pathway, which is a master regulator of inflammatory responses.[3] It is plausible that 1-(Piperidin-1-yl)cyclohexanecarboxylic acid could modulate this pathway, leading to a downstream reduction in inflammatory cytokine production.

Caption: Proposed NF-κB signaling pathway and potential point of inhibition.

Potential Antimicrobial Activity

The same family of cyclohex-1-ene-1-carboxylic acid derivatives also exhibited bacteriostatic activity against a range of bacterial and fungal strains.[3] The activity appears to be structure-dependent, with specific substituents influencing the spectrum and potency. Given the prevalence of the piperidine moiety in antibacterial agents, the combination in our target molecule is a strong rationale for antimicrobial screening.[2]

Table 1: Antimicrobial Activity of Structurally Related Cyclohexene Carboxylic Acid Derivatives [3]

| Compound ID | M. smegmatis | S. aureus | Y. enterocolitica | K. pneumoniae | C. albicans |

|---|---|---|---|---|---|

| 2a | 64 µg/mL | 256 µg/mL | >512 µg/mL | >512 µg/mL | >512 µg/mL |

| 2b | >512 µg/mL | >512 µg/mL | 64 µg/mL | 256 µg/mL | >512 µg/mL |

| 2c | 64 µg/mL | 64 µg/mL | >512 µg/mL | >512 µg/mL | >512 µg/mL |

| 2f | >512 µg/mL | >512 µg/mL | 128 µg/mL | >512 µg/mL | 256 µg/mL |

Data synthesized from a study on amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid. This provides a baseline for expected activity ranges.

Proposed Research Workflow for Biological Characterization

A systematic approach is required to elucidate the . The following workflow outlines a proposed pathway from synthesis to initial biological screening.

Proposed Chemical Synthesis

A plausible synthetic route involves the reductive amination of cyclohexanone carboxylic acid with piperidine. This is a standard and robust method for forming the C-N bond.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis via Reductive Amination

-

Reaction Setup: To a solution of cyclohexanone-4-carboxylic acid (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane or methanol) at room temperature, add piperidine (1.1 eq).

-

Imine Formation: Add a catalytic amount of acetic acid (0.1 eq) and stir the mixture for 1-2 hours to facilitate the formation of the iminium ion intermediate.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture. The choice of this reagent is causal; it is selective for imines in the presence of ketones and carboxylic acids and does not require strictly anhydrous conditions.

-

Reaction Monitoring: Allow the reaction to proceed for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel or by recrystallization to yield the pure 1-(Piperidin-1-yl)cyclohexanecarboxylic acid.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Screening Cascade

The following cascade is designed to efficiently screen for the primary hypothesized activities.

Caption: Proposed workflow for the in vitro biological screening cascade.

Experimental Protocol: Anti-inflammatory Screening (TNF-α Secretion Assay)

-

Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a murine macrophage cell line (e.g., RAW 264.7) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1x10⁵ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound, 1-(Piperidin-1-yl)cyclohexanecarboxylic acid, in cell culture media. Pre-treat the cells with the compound at various concentrations for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).

-

Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 6-24 hours to induce an inflammatory response. A non-stimulated control group should be included.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

-

Cytokine Measurement: Quantify the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.

-

Data Analysis: Calculate the percentage inhibition of TNF-α secretion for each concentration of the test compound relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of the cytokine production).

Conclusion and Future Directions

This document outlines a clear, hypothesis-driven pathway for investigating the biological activities of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid. By leveraging data from structurally related molecules, we have prioritized the screening for anti-inflammatory and antimicrobial properties. The provided experimental workflows are designed to be robust and self-validating, offering a solid foundation for initial characterization.

Positive results from this initial screening cascade would warrant further investigation, including:

-

Mechanism of Action Studies: Elucidating the specific molecular targets and pathways, such as detailed analysis of the NF-κB signaling cascade.

-

Lead Optimization: Synthesizing analogues to establish a structure-activity relationship (SAR) and improve potency and drug-like properties.

-

In Vivo Efficacy Studies: Testing the compound in relevant animal models of inflammation (e.g., carrageenan-induced paw edema) or infection.

The logical combination of two pharmacologically significant scaffolds makes 1-(Piperidin-1-yl)cyclohexanecarboxylic acid a compelling candidate for drug discovery efforts.

References

-

Nowak, M., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Available at: [Link]

-

Rajalakshmi, R. (2021). The Wide Spectrum Biological Activities of Piperidine - A Short Review. International Journal of Innovative Research in Technology (IJIRT). Available at: [Link]

-

D'yakonov, V. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

-

Gupte, A., et al. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

-

Wikipedia. Cyclohexanecarboxylic acid. Wikipedia. Available at: [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. Available at: [Link]

Sources

discovery and history of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid

An In-Depth Technical Guide to 1-(Piperidin-1-yl)cyclohexanecarboxylic Acid: A story intrinsically linked to the history of Phencyclidine

Foreword for the Researcher

This document delves into the scientific narrative of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid. However, to appreciate its significance, we must first understand that its story is not one of independent discovery or direct pharmacological application. Instead, it is a chemical footnote to the history of a much more notorious compound: Phencyclidine (PCP). This guide, therefore, approaches the topic from a forensic and synthetic chemistry perspective, positing that the relevance of this carboxylic acid lies in its identity as a direct derivative of a key PCP precursor. For the drug development professional, this document serves as a case study in the chemical ecosystem of a controlled substance, highlighting the importance of understanding not just the final product, but its synthetic precursors and potential degradation products.

Chapter 1: The Precursor's Shadow - The Central Role of 1-(Piperidin-1-yl)cyclohexanecarbonitrile (PCC)

The history of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid begins with its nitrile precursor, 1-(Piperidin-1-yl)cyclohexanecarbonitrile, commonly known as PCC. PCC is an immediate chemical precursor in many synthesis routes to Phencyclidine.[1][2] Illicitly manufactured PCP is often found to be contaminated with PCC, a substance that exhibits significant toxicity, in some cases greater than PCP itself.[3][4] This contamination poses a considerable threat to public health and presents a unique challenge for forensic analysis.

The synthesis of PCC is a well-documented procedure, often cited in forensic chemistry literature.[5] A common method involves a Strecker-type reaction with cyclohexanone, piperidine, and an alkali metal cyanide.

Experimental Protocol: Synthesis of 1-(Piperidin-1-yl)cyclohexanecarbonitrile (PCC)

A representative synthesis of PCC is as follows:

-

Piperidine is carefully neutralized with concentrated hydrochloric acid in cold water to a pH of 3-4.

-

Cyclohexanone is added to this solution.

-

A solution of potassium cyanide in water is then added with vigorous stirring.

-

The mixture is stirred at room temperature, often overnight, during which time a white precipitate of PCC forms.

-

The crystalline product is collected by filtration, washed with cold water, and can be recrystallized from ethanol.[5]

The toxicity of PCC is a critical aspect of its profile. Studies in mice have shown it to be a potent convulsant and lethal agent, with a toxicity that can surpass that of PCP.[3][4] The presence of this precursor in street samples of PCP is therefore a significant public health concern.

Chapter 2: The Carboxylic Acid Derivative - A Tale of Hydrolysis

While 1-(Piperidin-1-yl)cyclohexanecarboxylic acid does not feature prominently, if at all, in the pharmacological literature, its existence can be confidently predicted based on fundamental principles of organic chemistry. The conversion of a nitrile to a carboxylic acid through hydrolysis is a standard and robust chemical transformation.[6][7]

This hydrolysis can be achieved under either acidic or basic conditions, where the carbon-nitrogen triple bond of the nitrile group is attacked by water.[6]

Hypothesized Genesis: The Hydrolysis of PCC

The presence of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid in a sample would most likely be the result of the hydrolysis of PCC. This could occur under several scenarios:

-

During Synthesis: Incomplete reaction or the presence of water and acidic or basic conditions during the synthesis of PCP from PCC could lead to the formation of the carboxylic acid as a byproduct.

-

Environmental Degradation: Over time, particularly in non-anhydrous conditions, PCC present as a contaminant in PCP could slowly hydrolyze.

-

Metabolic Action: While the primary metabolic pathways for PCP involve hydroxylation, the body does possess enzymes capable of hydrolyzing nitriles.[8][9] It is conceivable, though not documented, that PCC could be metabolized to its corresponding carboxylic acid. A known PCP metabolite is 5-(1-phenylcyclohexylamino)-valeric acid, a carboxylic acid formed from the cleavage of the piperidine ring, demonstrating the biological plausibility of forming carboxylic acid metabolites from PCP-related structures.[9]

Experimental Protocol: General Nitrile Hydrolysis (Acid-Catalyzed)

A general procedure for the acid-catalyzed hydrolysis of a nitrile to a carboxylic acid is as follows:

-

The nitrile is heated under reflux with a dilute mineral acid, such as hydrochloric acid.[6]

-

The reaction mixture is then cooled.

-

The carboxylic acid product can often be isolated by distillation or crystallization.[6]

Caption: Conversion of PCC to its carboxylic acid via hydrolysis.

Chapter 3: Analytical and Forensic Considerations

The identification of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid in a forensic sample would require a suite of analytical techniques. The primary challenge would be to differentiate it from PCP, PCC, and other analogs.

| Compound | Molecular Weight | Key Differentiating Features |

| Phencyclidine (PCP) | 243.4 g/mol | Aromatic ring system, less polar. |

| 1-(Piperidin-1-yl)cyclohexanecarbonitrile (PCC) | 192.3 g/mol | Presence of a nitrile group (distinguishable by IR spectroscopy), less polar than the carboxylic acid. |

| 1-(Piperidin-1-yl)cyclohexanecarboxylic Acid | 211.3 g/mol | Presence of a carboxylic acid group (highly polar, broad IR stretch, exchangeable proton in NMR), will behave differently in chromatographic separations (e.g., GC-MS, HPLC). |

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone of forensic drug analysis. However, the high polarity and low volatility of the carboxylic acid might necessitate derivatization (e.g., esterification) for optimal GC analysis. Liquid chromatography-mass spectrometry (LC-MS) would be a more direct method for its identification.

Infrared (IR) spectroscopy would be highly informative, with the carboxylic acid showing a characteristic broad O-H stretch and a C=O stretch, which are absent in PCP and PCC. Nuclear magnetic resonance (NMR) spectroscopy would also provide definitive structural evidence.

Caption: A typical workflow for the analysis of a complex forensic sample.

Chapter 4: Pharmacological and Toxicological Postulates

Given the absence of dedicated pharmacological studies on 1-(Piperidin-1-yl)cyclohexanecarboxylic acid, its effects can only be inferred from its chemical structure and the known properties of related compounds.

The addition of a carboxylic acid group dramatically increases the polarity of a molecule. This would significantly hinder its ability to cross the blood-brain barrier. Therefore, it is highly probable that 1-(Piperidin-1-yl)cyclohexanecarboxylic acid would lack the central nervous system effects characteristic of PCP. It would likely be pharmacologically inactive as a dissociative anesthetic.

The toxicity of this compound is unknown. While its precursor, PCC, is notably toxic, the carboxylic acid derivative would have a very different pharmacokinetic and pharmacodynamic profile. It would likely be more readily excreted by the kidneys due to its increased water solubility.

Conclusion

The story of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid is a compelling example of how the significance of a chemical compound can be entirely derived from its relationship to another. While not a compound of known pharmacological interest, its potential presence as a byproduct, contaminant, or metabolite in the context of PCP makes it a relevant molecule for forensic chemists, toxicologists, and drug enforcement professionals. A thorough understanding of the chemistry of PCP and its precursors is essential for the accurate interpretation of analytical data and for appreciating the full spectrum of compounds that may be encountered in illicit drug samples.

References

- Fike, F. M. (1984). Phencyclidine analogs and precursors: rotarod and lethal dose studies in the mouse. Journal of Pharmacology and Experimental Therapeutics, 230(1), 20-27.

- Zweidinger, R. A., et al. (1980). Phencyclidine: Detection and Measurement of Toxic Precursors and Analogs in Illicit Samples. Journal of Analytical Toxicology, 4(5), 258–262.

- Cone, E. J., et al. (1980). The contamination of illicit phencyclidine (PCP) by the carbonitrile precursor piperidinocylohexanecarbonitrile (PCC) is a likely possibility. Journal of Analytical Toxicology, 4(5), 258-262.

- Cone, E. J., et al. (1979). Evidence for toxic precursors in illicit phencyclidine preparations.

- Khansari, M., et al. (1997). Metabolism of phencyclidine by human liver microsomes. Drug Metabolism and Disposition, 25(5), 553-558.

-

PrepChem. (n.d.). Preparation of 1-Piperidinocyclohexanecarbonitrile. Retrieved from [Link]

- Holsztynska, E. J., & Domino, E. F. (1986). Biotransformation of phencyclidine. Drug Metabolism Reviews, 16(3), 285-320.

- Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines. Journal of Medicinal Chemistry, 8(2), 230-235.

-

ChemBK. (2024). 1-Piperidine Cyclohexane Carbonitrile. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and characterization of phencyclidine and its derivatives. Retrieved from [Link]

- Quinn, M. J., et al. (2020). Identifying PCP and Four PCP Analogs Using the Gold Chloride Microcrystalline Test Followed by Raman Microspectroscopy and Chemometrics.

- Maayani, S., et al. (1980). Phencyclidine (PCP) and derivatives: Pharmacology and structure-activity relationships. Psychopharmacology Bulletin, 16(4), 57-59.

- Nakao, Y., et al. (2003). Selective pathways for the metabolism of phencyclidine by cytochrome p450 2b enzymes: identification of electrophilic metabolites, glutathione, and N-acetyl cysteine adducts. Chemical Research in Toxicology, 16(9), 1079-1088.

-

Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines. ACS Publications. Retrieved from [Link]

-

Cho, A. K. (n.d.). Chemistry of Phencyclidine Metabolism. Grantome. Retrieved from [Link]

- Ward, D. P., et al. (1982). Induction of phencyclidine metabolism by phencyclidine, ketamine, ethanol, phenobarbital and isosafrole. Journal of Pharmacology and Experimental Therapeutics, 222(1), 101-106.

-

PubChem. (n.d.). 1-Piperidinocyclohexanecarbonitrile. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexanecarbonitrile, 1-(1-piperidinyl)-. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. Retrieved from [Link]

-

Organic Syntheses. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

-

Philadelphia University. (n.d.). Carboxylic acids and Nitriles. Retrieved from [Link]

Sources

- 1. 1-Piperidinocyclohexanecarbonitrile | C12H20N2 | CID 62529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexanecarbonitrile, 1-(1-piperidinyl)- [webbook.nist.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. prepchem.com [prepchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Biotransformation of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Induction of phencyclidine metabolism by phencyclidine, ketamine, ethanol, phenobarbital and isosafrole - PubMed [pubmed.ncbi.nlm.nih.gov]

theoretical and computational studies of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 1-(Piperidin-1-yl)cyclohexanecarboxylic Acid

Abstract

1-(Piperidin-1-yl)cyclohexanecarboxylic acid is a molecule of interest due to the prevalence of its constituent piperidine and cyclohexanecarboxylic acid moieties in pharmacologically active compounds.[1][2][3] The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its conformational flexibility and ability to form diverse intermolecular interactions.[4][5] Similarly, the carboxylic acid group is a common feature in over 450 marketed drugs, influencing properties like water solubility.[6] This guide outlines a comprehensive theoretical and computational framework for the characterization of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid. It serves as a roadmap for researchers and drug development professionals, detailing the application of quantum chemical calculations and molecular dynamics simulations to elucidate the structural, electronic, and dynamic properties of this molecule. The protocols described herein are designed to be self-validating, providing a robust foundation for future in-silico drug design and structure-activity relationship (SAR) studies.[4][7]

Introduction: Deconstructing the Target Molecule

A thorough understanding of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid begins with an analysis of its two primary structural components: the piperidine ring and the cyclohexanecarboxylic acid group.

-

The Piperidine Moiety: As a saturated heterocycle, piperidine's structure is not planar. Its flexibility allows it to adopt various conformations, with the chair form being the most stable.[4] This conformational preference is critical as it dictates the spatial arrangement of substituents and, consequently, the molecule's interaction with biological targets.[2] The nitrogen atom within the ring can act as a hydrogen bond acceptor and a center of basicity, further influencing its pharmacokinetic and pharmacodynamic profile.

-

The Cyclohexanecarboxylic Acid Moiety: This portion of the molecule introduces a carboxylic acid group, a key functional group for modulating acidity (pKa) and forming strong electrostatic interactions, including hydrogen bonds.[6] The cyclohexane ring, similar to piperidine, adopts a chair conformation. The linkage of these two saturated rings presents an interesting and complex conformational landscape to explore.

This guide will detail the computational methodologies required to explore this landscape, predict key physicochemical properties, and simulate the molecule's behavior in a solvated environment.

Foundational Computational Methodologies

The in-silico evaluation of a small molecule like 1-(Piperidin-1-yl)cyclohexanecarboxylic acid necessitates a multi-pronged approach, starting from fundamental quantum chemical calculations and extending to classical molecular dynamics simulations.

Quantum Chemical Calculations

Quantum mechanics (QM) provides the most accurate description of molecular properties by solving the Schrödinger equation. For a molecule of this size, Density Functional Theory (DFT) offers an excellent balance of accuracy and computational cost.[8][9]

Key Applications of DFT:

-

Geometry Optimization: Determining the lowest energy (most stable) three-dimensional structure.

-

Conformational Analysis: Calculating the relative energies of different stereoisomers and conformers.[4]

-

Electronic Property Prediction: Calculating properties like molecular orbitals (HOMO/LUMO), electrostatic potential, and dipole moment.[10]

-

pKa Prediction: Estimating the acidity of the carboxylic acid group, a critical parameter for drug development.[8][9][11]

Molecular Dynamics (MD) Simulations

While QM methods are highly accurate, they are computationally expensive for simulating the dynamic behavior of a molecule over time, especially in a solvent. MD simulations address this by using classical mechanics (force fields) to model the interactions between atoms.[12][13]

Key Applications of MD:

-

Solvation Effects: Understanding how the molecule interacts with water or other solvents.

-

Dynamic Conformational Sampling: Observing how the molecule flexes, bends, and changes conformation in a realistic environment.[14]

-

Ligand-Receptor Interactions: Simulating the binding of the molecule to a protein target to assess binding stability and identify key interactions.[15]

The following workflow diagram illustrates the synergistic relationship between these computational techniques.

Potential Applications and Future Directions

The computational characterization of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid provides a foundational dataset for numerous applications in drug discovery and development.

-

Virtual Screening and Docking: The determined low-energy conformers can be used in virtual screening campaigns to identify potential protein targets. Subsequent molecular docking studies can predict the binding mode and affinity of the molecule to these targets. [4][15]

-

Structure-Activity Relationship (SAR) Studies: The electronic and structural properties calculated in this guide can serve as descriptors in Quantitative Structure-Activity Relationship (QSAR) models. [7]By synthesizing and testing derivatives, a predictive QSAR model can be built to guide the design of more potent and selective analogs.

-

Pharmacokinetic (ADME) Prediction: The calculated properties, such as pKa, polarity, and conformational flexibility, are crucial inputs for in-silico models that predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Conclusion

This technical guide has presented a comprehensive, multi-scale computational strategy for the in-depth study of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid. By integrating quantum chemical calculations with molecular dynamics simulations, researchers can develop a detailed understanding of the molecule's structural, electronic, and dynamic properties. The detailed protocols provided offer a practical framework for executing these studies, ensuring scientific rigor and generating reliable data. The insights gained from this theoretical approach are invaluable for guiding synthetic efforts, interpreting experimental data, and accelerating the discovery of novel therapeutics based on this chemical scaffold.

References

- Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8768407/]

- Quantum Chemical Calculation of pK a s of Environmentally Relevant Functional Groups: Carboxylic Acids, Amines, and Thiols in Aqueous Solution. OSTI.GOV. [URL: https://www.osti.gov/biblio/1435730]

- Theoretical and Computational Approaches in the Study of Piperidine-Based Compounds: A Technical Guide. Benchchem. [URL: https://www.benchchem.com/blog/theoretical-and-computational-approaches-in-the-study-of-piperidine-based-compounds-a-technical-guide/]

- Accurate pKa Calculations for Carboxylic Acids Using Complete Basis Set and Gaussian-n Models Combined with CPCM Continuum Solvation Methods. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja035222l]

- Quantum Chemical Calculation of pKas of Environmentally Relevant Functional Groups: Carboxylic Acids, Amines, and Thiols in Aqueous Solution. The Journal of Physical Chemistry A. [URL: https://pubs.acs.org/doi/10.1021/acs.jpca.8b01114]

- Quantum Mechanical Based Approaches for Predicting pKa values of Carboxylic Acids: Evaluating the Performance of Different Strategies. ResearchGate. [URL: https://www.researchgate.

- Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5446214/]

- Antioxidant potential of piperidine containing compounds - A short review. ResearchGate. [URL: https://www.researchgate.net/publication/327218698_Antioxidant_potential_of_piperidine_containing_compounds_-_A_short_review]

- Research progress on piperidine-containing compounds as agrochemicals. Society of Chemical Industry. [URL: https://onlinelibrary.wiley.com/doi/10.1002/ps.7818]

- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlehtml/2022/md/d2md00239f]

- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [URL: https://www.mdpi.com/1420-3049/28/19/6803]

- Cyclohexanecarboxylic acid. Wikipedia. [URL: https://en.wikipedia.org/wiki/Cyclohexanecarboxylic_acid]

- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10229341/]

- Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33960256/]

- Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10110378/]

- 1-(cyclohexyl)-4-aryl-4-piperidine-carboxylic acid derivatives. Google Patents. [URL: https://patents.google.

- Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. ResearchGate. [URL: https://www.researchgate.

- Modeling the Self-Assembly of Benzenedicarboxylic Acids Using Monte Carlo and Molecular Dynamics Simulations. The Journal of Physical Chemistry C. [URL: https://pubs.acs.org/doi/10.1021/jp0753736]

- Molecular dynamics simulation of the dynamical behaviors of an aromatic carboxylic acid molecule with different conformations on a Au „111… surface. ResearchGate. [URL: https://www.researchgate.

- Simulation of the Pyrolysis Process of Cyclohexane-Containing Semi-Aromatic Polyamide Based on ReaxFF-MD. MDPI. [URL: https://www.mdpi.com/2073-4360/17/9/1593]

- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5005995/]

- Molecular dynamics simulations of arachidonic acid complexes with COX-1 and COX-2: insights into equilibrium behavior. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15584742/]

-

Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b]b[6][11]enzothiazine as orally-active adhesion molecule inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11749842/]

- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6388481/]

- Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [URL: https://acgpubs.org/record/2023/rj-2303-518]

- Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline Moieties as Acetyl-CoA Carboxylase Inhibitors. MDPI. [URL: https://www.mdpi.com/1420-3049/24/1/151]

- Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. Google Patents. [URL: https://patents.google.

Sources

- 1. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]

- 3. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantum Chemical Calculation of pKas of Environmentally Relevant Functional Groups: Carboxylic Acids, Amines, and Thiols in Aqueous Solution (Journal Article) | OSTI.GOV [osti.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Molecular dynamics simulations of arachidonic acid complexes with COX-1 and COX-2: insights into equilibrium behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-(Piperidin-1-yl)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Piperidin-1-yl)cyclohexanecarboxylic acid is a synthetic molecule featuring a piperidine ring linked to a cyclohexanecarboxylic acid moiety. While direct pharmacological studies on this specific compound are limited in publicly accessible literature, its structural components are present in numerous well-characterized neuroactive agents. This guide provides a comprehensive analysis of its potential therapeutic targets by dissecting its chemical structure and drawing parallels with established pharmacophores. We will explore the plausible interactions with key central nervous system (CNS) receptors, including dopamine D2, N-methyl-D-aspartate (NMDA), sigma (σ), and γ-aminobutyric acid (GABA) receptors. This document serves as a foundational resource for researchers aiming to elucidate the pharmacological profile of this and structurally related compounds, offering detailed experimental workflows for target validation, from initial binding assays to functional and in vivo characterization.

Structural Rationale for Target Exploration

The therapeutic potential of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid can be inferred from its constituent chemical groups: the piperidine ring and the cyclohexanecarboxylic acid group. The piperidine ring is a common scaffold in a multitude of CNS-active drugs, known to interact with a wide range of receptors. The cyclohexanecarboxylic acid moiety, while less common as a primary pharmacophore, can influence physicochemical properties and may contribute to interactions with certain enzymes or receptors.

Based on these structural features, the following are hypothesized as primary potential therapeutic targets:

-

Dopamine D2 Receptors: The piperidine scaffold is a key feature in many typical and atypical antipsychotics that target D2 receptors.

-

NMDA Receptors: Numerous piperidine-containing compounds are known to act as antagonists at the NMDA receptor.

-

Sigma (σ) Receptors: The piperidine moiety is also prevalent in high-affinity sigma receptor ligands, which are being investigated for various neurological and psychiatric conditions.

-

GABA Receptors: The piperidine ring can act as a GABA analogue, suggesting potential interactions with GABAergic systems.

The following sections will delve into the rationale for each potential target and provide detailed protocols for experimental validation.

Potential Therapeutic Target: Dopamine D2 Receptors

The piperidine nucleus is a cornerstone in the structure of many dopamine D2 receptor ligands. For instance, the atypical antipsychotic aripiprazole and related compounds are partial agonists at the D2 receptor and feature a piperidine or piperazine ring.[1][2] Preclamol, a piperidine derivative, has been characterized as a dopamine D2 receptor partial agonist.[3] This structural precedent strongly suggests that 1-(Piperidin-1-yl)cyclohexanecarboxylic acid may exhibit affinity for and modulate the activity of D2 receptors.

Signaling Pathway

Caption: Dopamine D2 receptor signaling cascade.

Experimental Validation

This assay determines the affinity of the test compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.[4][5]

Protocol:

-

Membrane Preparation: Homogenize porcine striatal tissue, a rich source of D2 receptors, in a suitable buffer.[4]

-

Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled D2 antagonist (e.g., [3H]spiperone) and varying concentrations of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid.[4]

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the IC50 value, which can then be converted to a Ki (inhibition constant).

| Parameter | Description |

| Radioligand | [3H]spiperone |

| Tissue Source | Porcine Striatum |

| Non-specific Binding | Determined in the presence of a high concentration of an unlabeled D2 antagonist (e.g., haloperidol) |

This assay determines whether the compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on G-protein activation.[6]

Protocol:

-

Membrane Preparation: Use membranes from cells stably expressing the human D2 receptor (e.g., CHO-D2 cells).[6]

-

Incubation: Incubate the membranes with [35S]GTPγS, GDP, and varying concentrations of the test compound.

-

Separation and Quantification: Separate bound and free [35S]GTPγS via filtration and quantify using a scintillation counter.

-

Data Analysis: An increase in [35S]GTPγS binding indicates agonism, while a decrease suggests inverse agonism. An antagonist will block the effect of a known agonist.

This technique measures the effect of the compound on dopamine release in the brain of a freely moving animal.[7][8][9][10][11]

Protocol:

-

Probe Implantation: Surgically implant a microdialysis probe into a dopamine-rich brain region (e.g., the striatum or nucleus accumbens) of a rat.

-

Perfusion and Sampling: Perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples at regular intervals.

-

Drug Administration: Administer 1-(Piperidin-1-yl)cyclohexanecarboxylic acid systemically.

-

Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.

Potential Therapeutic Target: NMDA Receptors

The piperidine moiety is also found in several NMDA receptor antagonists. The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity and memory function. Its overactivation can lead to excitotoxicity and neuronal cell death.

Signaling Pathway

Sources

- 1. acs.figshare.com [acs.figshare.com]

- 2. researchgate.net [researchgate.net]

- 3. Towards understanding the structural basis of partial agonism at the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. research.rug.nl [research.rug.nl]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols for the Investigation of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid

Introduction: Unveiling the Therapeutic Potential of a Novel Arylcyclohexylamine Analog

1-(Piperidin-1-yl)cyclohexanecarboxylic acid is a synthetic compound featuring a cyclohexane ring substituted with both a piperidine and a carboxylic acid group at the same carbon atom.[1] Its structural similarity to phencyclidine (PCP) and its derivatives suggests a potential interaction with the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor in the central nervous system.[2][3] The NMDA receptor is a well-established target for therapeutic intervention in a range of neurological and psychiatric disorders. Over-activation of this receptor can lead to excitotoxicity, a key factor in neurodegenerative diseases, while its hypofunction has been implicated in the pathophysiology of schizophrenia.[4][5]

These application notes provide a comprehensive guide for researchers and drug development professionals to conduct in vitro and in vivo studies on 1-(Piperidin-1-yl)cyclohexanecarboxylic acid. The protocols outlined below are designed to rigorously assess its biological activity, with a primary focus on its potential as an NMDA receptor antagonist. The experimental designs emphasize scientific integrity, providing a logical framework for generating robust and reproducible data.

PART 1: In Vitro Characterization

The initial phase of investigation focuses on cellular and molecular assays to determine the compound's cytotoxicity, its direct interaction with the NMDA receptor, and its functional consequences on neuronal signaling.

Foundational Cytotoxicity Assessment

Before investigating the specific pharmacological activity of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid, it is crucial to establish its cytotoxicity profile to identify a suitable concentration range for subsequent experiments. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]

Protocol: MTT Assay for Cytotoxicity in SH-SY5Y Human Neuroblastoma Cells

-

Cell Culture: Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid hydrochloride in sterile phosphate-buffered saline (PBS).[7] Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.1 µM to 1000 µM).

-

Treatment: Replace the culture medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (PBS) and a positive control for cytotoxicity (e.g., 1% Triton X-100).

-

Incubation: Incubate the plate for 24 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Table 1: Hypothetical Cytotoxicity Data for 1-(Piperidin-1-yl)cyclohexanecarboxylic acid in SH-SY5Y cells

| Concentration (µM) | % Cell Viability (Mean ± SD) |

| Vehicle Control | 100 ± 4.5 |

| 0.1 | 98.2 ± 5.1 |

| 1 | 97.5 ± 4.8 |

| 10 | 95.1 ± 5.3 |

| 100 | 88.7 ± 6.2 |

| 500 | 52.3 ± 7.1 |

| 1000 | 15.8 ± 4.9 |

-

IC50: ~450 µM

Determining NMDA Receptor Binding Affinity

A radioligand binding assay is a direct method to assess the affinity of a compound for a specific receptor.[8][9] In this case, we will investigate the ability of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid to displace a known high-affinity NMDA receptor antagonist, such as [³H]MK-801 (dizocilpine), from its binding site.[9]

Protocol: [³H]MK-801 Competitive Binding Assay

-

Membrane Preparation: Prepare synaptic membrane fractions from rat forebrains.

-

Assay Buffer: Use a buffer containing 50 mM Tris-HCl (pH 7.4).

-

Incubation Mixture: In each tube, combine the rat brain membranes, 1 nM [³H]MK-801, and varying concentrations of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid (e.g., 0.1 nM to 100 µM).

-

Non-specific Binding: To determine non-specific binding, add a high concentration (e.g., 10 µM) of unlabeled MK-801 to a set of tubes.

-

Incubation: Incubate the mixture at room temperature for 2 hours.

-

Filtration: Rapidly filter the samples through glass fiber filters to separate bound and free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding and plot the percentage of inhibition of [³H]MK-801 binding against the concentration of the test compound. Determine the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

Table 2: Hypothetical Binding Affinity Data

| Parameter | Value |

| IC50 | 75 nM |

| Ki | 35 nM |

Functional Assessment of NMDA Receptor Antagonism

To confirm that binding to the NMDA receptor translates into functional antagonism, a calcium influx assay can be performed. NMDA receptor activation leads to an influx of calcium ions into the cell. An antagonist will block this influx.[10]

Protocol: Fluo-4 Calcium Influx Assay in Primary Cortical Neurons

-

Cell Culture: Culture primary cortical neurons from embryonic day 18 rat pups.

-

Loading with Fluo-4 AM: After 7-10 days in culture, load the neurons with the calcium indicator dye Fluo-4 AM.

-

Compound Pre-incubation: Pre-incubate the cells with varying concentrations of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid for 15 minutes.

-

Stimulation: Stimulate the cells with a combination of NMDA (100 µM) and glycine (10 µM).

-

Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity of Fluo-4 at an excitation wavelength of 488 nm and an emission wavelength of 520 nm using a fluorescence plate reader or a microscope.

-

Data Analysis: Quantify the peak fluorescence intensity in response to NMDA/glycine stimulation in the presence and absence of the test compound. Calculate the IC50 for the inhibition of calcium influx.

Table 3: Hypothetical Functional Antagonism Data

| Concentration (µM) | % Inhibition of Ca2+ Influx (Mean ± SD) |

| 0.01 | 5.2 ± 2.1 |

| 0.1 | 25.8 ± 4.5 |

| 1 | 65.1 ± 6.3 |

| 10 | 92.4 ± 3.8 |

| 100 | 98.7 ± 1.9 |

-

IC50: ~0.5 µM

PART 2: In Vivo Evaluation

Following the successful in vitro characterization of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid as a potent NMDA receptor antagonist, the next logical step is to assess its effects in a living organism. These studies will provide insights into its pharmacokinetic properties, central nervous system activity, and potential therapeutic efficacy.

Animal Model Selection

Rodent models are widely used to study the behavioral effects of NMDA receptor antagonists.[5] The administration of compounds like PCP, ketamine, and MK-801 in rodents can induce behaviors that are relevant to the symptoms of schizophrenia, such as hyperlocomotion (a model for positive symptoms) and deficits in social interaction and cognitive tasks (models for negative and cognitive symptoms, respectively).[4][11]

Assessment of Locomotor Activity

A common behavioral test to evaluate the central effects of NMDA receptor antagonists is the open-field test, which measures locomotor activity.[12]

Protocol: Open-Field Test in Mice

-

Animals: Use adult male C57BL/6 mice.

-

Acclimation: Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.

-

Compound Administration: Administer 1-(Piperidin-1-yl)cyclohexanecarboxylic acid intraperitoneally (i.p.) at various doses (e.g., 1, 3, and 10 mg/kg). Include a vehicle control group.

-

Open-Field Test: 30 minutes after injection, place each mouse in the center of an open-field arena (e.g., 40 cm x 40 cm).

-

Data Acquisition: Record the locomotor activity (total distance traveled, rearing frequency) for 30 minutes using an automated video-tracking system.

-

Data Analysis: Compare the locomotor activity of the compound-treated groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

Table 4: Hypothetical Locomotor Activity Data

| Treatment Group (mg/kg) | Total Distance Traveled (cm, Mean ± SEM) |

| Vehicle | 1500 ± 150 |

| 1 | 2500 ± 200* |

| 3 | 4500 ± 350 |

| 10 | 6000 ± 400 |

*p < 0.05, **p < 0.01 compared to vehicle

Evaluation of Cognitive Function

The novel object recognition (NOR) test is a widely used behavioral assay to assess learning and memory in rodents.[13] NMDA receptor antagonists are known to impair performance in this task.[13]

Protocol: Novel Object Recognition Test in Rats

-

Animals: Use adult male Sprague-Dawley rats.

-

Habituation: Habituate the rats to the testing arena (an open box) for 10 minutes per day for 3 days.

-

Training Phase (Day 4):

-

Administer 1-(Piperidin-1-yl)cyclohexanecarboxylic acid (e.g., 3 mg/kg, i.p.) or vehicle 30 minutes before the training session.

-

Place two identical objects in the arena and allow the rat to explore for 5 minutes.

-

-

Testing Phase (Day 5):

-

No drug is administered on the testing day.

-

Replace one of the familiar objects with a novel object.

-

Allow the rat to explore for 5 minutes.

-

-

Data Acquisition: Record the time spent exploring each object during the testing phase.

-

Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI significantly above zero indicates successful recognition memory. Compare the DI between the treated and vehicle groups.

Table 5: Hypothetical Novel Object Recognition Data

| Treatment Group (mg/kg) | Discrimination Index (Mean ± SEM) |

| Vehicle | 0.45 ± 0.05 |

| 3 | 0.05 ± 0.03* |

*p < 0.01 compared to vehicle

PART 3: Visualization of Experimental Workflows

In Vitro Workflow

Caption: Workflow for the in vivo evaluation of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid.

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust framework for the initial in vitro and in vivo characterization of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid. The hypothetical data presented suggest that this compound is a potent NMDA receptor antagonist with clear central nervous system activity.

Further research should focus on a more detailed pharmacokinetic analysis, including brain penetration studies. Additionally, exploring its effects in more complex behavioral models relevant to specific neurological or psychiatric disorders will be crucial in determining its therapeutic potential. The structure-activity relationship of this and related compounds could also be explored to optimize potency and selectivity. [3]

References

-

Goff, D. C., & Coyle, J. T. (2001). The emerging role of glutamate in the pathophysiology and treatment of schizophrenia. American Journal of Psychiatry, 158(9), 1367-1377. Available from: [Link]

-

Neill, J. C., Barnes, S., Cook, D., Grayson, B., Idris, N. F., McLean, S. L., ... & Winchester, C. (2010). Animal models of cognitive dysfunction and negative symptoms of schizophrenia: focus on NMDA receptor antagonism. Pharmacology & therapeutics, 128(3), 419-432. Available from: [Link]

-

Kutal, D., & Kleteckova, L. (2015). Animal Models of Schizophrenia with a Focus on Models Targeting NMDA Receptors. Cognitive Remediation Journal, 4(1), 24-34. Available from: [Link]

-

de Oliveira, L., & Barcellos, L. J. G. (2020). Glutamate NMDA Receptor Antagonists with Relevance to Schizophrenia: A Review of Zebrafish Behavioral Studies. Pharmaceuticals, 13(11), 350. Available from: [Link]

-

Riedel, G., Platt, B., & Micheau, J. (2003). Glutamate receptor function in learning and memory. Behavioural brain research, 140(1-2), 1-47. Available from: [Link]

-

Fessler, R. G., Sturgeon, J. D., & Meltzer, H. Y. (1984). Phencyclidine analogs and precursors: rotarod and lethal dose studies in the mouse. Journal of Pharmacology and Experimental Therapeutics, 230(1), 20-27. Available from: [Link]

-

Reynolds, I. J. (1995). The use of ligand binding in assays of NMDA receptor function. In NMDA Receptor Protocols (pp. 35-41). Humana Press. Available from: [Link]

-

Lee, M. R., Dwivedi, V., Kachroo, A., & Dalva, M. B. (2015). Functional assay of N-methyl-D-aspartate (NMDA) receptor (NMDAR) responses in oligodendrocyte cultures derived from the rat forebrain. Journal of visualized experiments: JoVE, (101), e52960. Available from: [Link]

-

Reaction Biology. NMDA Biochemical Binding Assay Service. Available from: [Link]

-

Grimwood, S., Gilbert, A. M., & Williams, M. (2001). In vitro characterization of novel NR2B selective NMDA receptor antagonists. Neuropharmacology, 40(8), 981-989. Available from: [Link]

-

Lee, J., Lee, J., Kim, J., Kim, J., & Kim, E. (2020). The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents. International Journal of Molecular Sciences, 21(18), 6688. Available from: [Link]

-

French, E. D., & Vantini, G. (1989). The phencyclidine (PCP) analog N-[1-(2-benzo(B)thiophenyl) cyclohexyl]piperidine shares cocaine-like but not other characteristic behavioral effects with PCP, ketamine and MK-801. Journal of Pharmacology and Experimental Therapeutics, 250(3), 1019-1027. Available from: [Link]

-

Gysbers, D. S., Yu, A., & Deiters, A. (2013). RNA Based Antagonist of NMDA Receptors. ACS chemical neuroscience, 4(7), 1060-1065. Available from: [Link]

-

Szafrański, K., Węglińska, M., & Szafrański, W. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(19), 6599. Available from: [Link]

-

Singh, S., Kumar, A., & Singh, R. K. (2020). SAR study of piperidine derivatives as inhibitors of 1, 4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC advances, 10(57), 34604-34617. Available from: [Link]

-

Sabancılar, İ., & Çelik, H. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. Available from: [Link]

-

Shulgin, A. T., & MacLean, D. E. (1976). Illicit synthesis of phencyclidine (PCP) and several of its analogs. Clinical Toxicology, 9(4), 553-560. Available from: [Link]

-

AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent anti-tumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177. Available from: [Link]

-

Norman, B. H., Chen, Y., Chen, Z., Collins, J. L., Fivush, A. M., Grillot, A. L., ... & Wilson, J. W. (2015). Discovery of 6-(4-{[5-Cyclopropyl-3-(2, 6-dichlorophenyl) isoxazol-4-yl] methoxy} piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. Journal of medicinal chemistry, 58(24), 9768-9772. Available from: [Link]

-

Ameline, A., Raul, J. S., & Kintz, P. (2019). Preparation and analytical characterization of 1-(1-phenylcyclohexyl) piperidine (PCP) and 1-(1-phenylcyclohexyl) pyrrolidine (PCPy) analogues. Drug testing and analysis, 11(2), 225-234. Available from: [Link]

-

Sabancılar, İ., & Çelik, H. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. Available from: [Link]

-

Păun, A., Oauss, C. T., Trif, M. L., & Păun, G. (2022). In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. Molecules, 27(19), 6529. Available from: [Link]

-

Abdellattif, M. H., Abdelgawad, M. A., El-Gamal, K. M., & El-Sayed, W. M. (2018). Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers. Oriental Journal of Chemistry, 34(2), 856. Available from: [Link]

-

Fallacara, A. L., Mancini, A., Massari, S., Zamperini, C., & Dreassi, E. (2020). Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. Cancers, 12(10), 2824. Available from: [Link]

-

Abdellattif, M. H., Abdelgawad, M. A., El-Gamal, K. M., & El-Sayed, W. M. (2018). Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers. Oriental Journal of Chemistry, 34(2), 856. Available from: [Link]

-

Gupte, A. R., Shinde, D. B., & Desai, R. C. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. European journal of medicinal chemistry, 79, 322-333. Available from: [Link]

-

Kumar, A., & Singh, R. K. (2018). Antioxidant potential of piperidine containing compounds-A short review. Asian Journal of Pharmaceutical and Clinical Research, 11(8), 66-73. Available from: [Link]

-

Wikipedia. Cyclohexanecarboxylic acid. Available from: [Link]

-

AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177. Available from: [Link]

-

Rajalakshmi, R. (2021). The Wide Spectrum Biological Activities of Piperidine-A Short Review. International Journal of Innovative Research in Technology, 8(4), 377-383. Available from: [Link]

-

CAS Common Chemistry. 1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid. Available from: [Link]

- Google Patents. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

-

Jani, A. J., Ghoshal, T., Ameta, R. K., Teraiya, N., & Tala, S. D. (2022). Synthesis, In Vitro Antiproliferative Activity, and In Silico Studies of Indole–Piperidine Hybrids Bearing Amide and Urea Linkages. ChemistrySelect, 7(14), e202200370. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The phencyclidine (PCP) analog N-[1-(2-benzo(B)thiophenyl) cyclohexyl]piperidine shares cocaine-like but not other characteristic behavioral effects with PCP, ketamine and MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | NMDAR Hypofunction Animal Models of Schizophrenia [frontiersin.org]

- 5. research.manchester.ac.uk [research.manchester.ac.uk]

- 6. nwmedj.org [nwmedj.org]

- 7. 1-(1-piperidinyl)cyclohexanecarboxylic acid hydrochloride | 1255718-32-1 [sigmaaldrich.com]

- 8. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. researchgate.net [researchgate.net]

- 11. Glutamate NMDA Receptor Antagonists with Relevance to Schizophrenia: A Review of Zebrafish Behavioral Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Involvement of the NMDA System in Learning and Memory - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]

Topic: High-Throughput Screening Assays for 1-(Piperidin-1-yl)cyclohexanecarboxylic acid

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract

This document provides a detailed technical guide for establishing a high-throughput screening (HTS) cascade to identify and characterize the biological activity of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid. Structurally, this compound belongs to the arylcyclohexylamine class, which includes well-characterized N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP)[1][2]. This structural similarity provides a strong rationale for prioritizing the NMDA receptor as a primary biological target. We present a robust screening strategy beginning with a primary, target-focused biochemical assay, followed by a secondary, functional cell-based assay to confirm activity and assess cellular efficacy. The protocols are designed for scalability and automation, incorporating essential controls to ensure data integrity and trustworthiness. This guide is intended for researchers in drug discovery and pharmacology seeking to elucidate the mechanism of action for this and similar novel chemical entities.

Introduction: The Rationale for a Targeted Screening Approach

The process of drug discovery for a novel compound with a known structure but an uncharacterized biological profile necessitates a logical and efficient screening strategy[3][4]. The compound 1-(Piperidin-1-yl)cyclohexanecarboxylic acid shares a core scaffold with phencyclidine (PCP), a potent NMDA receptor antagonist that binds within the receptor's ion channel[5][6]. NMDA receptors are critical players in synaptic plasticity and neuronal function, and their modulation is a key therapeutic strategy for various neurological disorders[7]. Therefore, the most logical starting point for characterizing this compound is to investigate its interaction with the NMDA receptor.

Our proposed HTS cascade employs a two-tiered approach:

-

Primary Biochemical Screen: A competitive radioligand binding assay to directly measure the compound's ability to displace a known high-affinity ligand from the PCP binding site on the NMDA receptor. This assay is highly specific, robust, and amenable to automation[8].

-

Secondary Cell-Based Screen: A functional assay measuring intracellular calcium flux in response to NMDA receptor activation. This confirms whether the binding activity observed in the primary screen translates into a functional antagonistic effect in a physiological context and provides an initial assessment of cell permeability[9][10].

This sequential workflow ensures that resources are focused on compounds with genuine, on-target activity, effectively filtering out false positives from the primary screen[11][12].

Overall High-Throughput Screening (HTS) Workflow

The screening cascade is designed to efficiently identify and validate potential modulators of the target receptor.

Part 1: Primary Biochemical Screen — Competitive Radioligand Binding Assay

Principle and Rationale

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for a specific binding site on a target receptor. We will use [3H]MK-801, a high-affinity, non-competitive antagonist that binds to the "PCP site" located inside the NMDA receptor's ion channel[5][13]. The principle is that if 1-(Piperidin-1-yl)cyclohexanecarboxylic acid binds to this site, it will prevent [3H]MK-801 from binding. The amount of bound radioactivity is inversely proportional to the affinity of the test compound for the receptor. This direct binding measurement is ideal for primary HTS due to its robustness and low potential for technology-specific interference[8].

Protocol: [3H]MK-801 Binding Assay

This protocol is adapted for a 96-well plate format but can be miniaturized to 384-well plates for higher throughput[14].

1. Materials and Reagents

| Reagent | Details |

|---|---|

| Membrane Preparation | Rat brain cortices (source of NMDA receptors) |

| Homogenization Buffer | 5 mM Tris-HCl, pH 7.4, with protease inhibitors |

| Assay Buffer | 50 mM Tris-HCl, pH 7.4 |

| Radioligand | [3H]MK-801 (Specific Activity: ~20-30 Ci/mmol) |

| Non-specific Binding | Unlabeled PCP or MK-801 (10 µM final concentration) |

| Test Compound | 1-(Piperidin-1-yl)cyclohexanecarboxylic acid, dissolved in DMSO |

| Filtration | 96-well glass fiber filter plates (e.g., Millipore MultiScreen) |

| Scintillation | Scintillation cocktail |

2. Step-by-Step Methodology

-

Step 1: Rat Cortical Membrane Preparation

-

Homogenize fresh or frozen rat brain cortices in ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step to wash the membranes.

-

Resuspend the final pellet in Assay Buffer, determine protein concentration (e.g., via Bradford assay), and store aliquots at -80°C.

-

-

Step 2: Assay Plate Setup

-

To each well of a 96-well plate, add reagents in the following order:

-

Total Binding (TB) wells: 50 µL Assay Buffer.

-

Non-specific Binding (NSB) wells: 25 µL of 20 µM unlabeled MK-801 (for a final concentration of 10 µM).

-

Test Compound wells: 25 µL of serially diluted 1-(Piperidin-1-yl)cyclohexanecarboxylic acid.

-

-

Add 25 µL of [3H]MK-801 (diluted in Assay Buffer to achieve a final concentration of ~1-5 nM).

-

Add 50 µL of the membrane preparation (50-100 µg protein per well). The final assay volume is 100 µL.

-

-

Step 3: Incubation

-

Seal the plate and incubate at room temperature for 60 minutes with gentle agitation.

-

-

Step 4: Filtration and Washing

-

Pre-soak the glass fiber filter plate with a suitable buffer.

-

Rapidly transfer the contents of the assay plate to the filter plate using a cell harvester to separate bound from free radioligand.

-

Wash the filters three times with 200 µL of ice-cold Assay Buffer.

-

-

Step 5: Scintillation Counting

-

Dry the filter plate completely.

-

Add 150 µL of scintillation cocktail to each well.

-

Seal the plate and count the radioactivity in a microplate scintillation counter.

-

Data Analysis

-

Calculate Specific Binding: Specific Binding = Total Binding (TB) - Non-specific Binding (NSB).

-

Calculate Percent Inhibition: % Inhibition = [1 - (Binding in presence of test compound - NSB) / (Specific Binding)] * 100.

-

Determine IC50: Plot % Inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of specific binding is inhibited).

| Compound Concentration (µM) | CPM (Counts Per Minute) | % Inhibition |

| Total Binding (0) | 15,000 | 0% |

| Non-specific Binding | 500 | 100% |

| 0.01 | 14,500 | 3.4% |

| 0.1 | 12,000 | 20.7% |

| 1 | 8,000 | 48.3% |

| 10 | 2,500 | 86.2% |

| 100 | 600 | 99.3% |

Part 2: Secondary Cell-Based Screen — Calcium Flux Assay

Principle and Rationale

This assay provides functional validation of hits from the primary screen. NMDA receptors are ligand-gated ion channels that are permeable to Ca²+[15]. We use a cell line (e.g., HEK293 or U-2 OS) engineered to express the relevant NMDA receptor subunits. The cells are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with agonists (glutamate and glycine), the channel opens, allowing Ca²+ to enter the cell and bind to the dye, causing an increase in fluorescence. An antagonist, such as 1-(Piperidin-1-yl)cyclohexanecarboxylic acid, will block this channel opening and prevent the fluorescence increase. This assay is performed on a Fluorometric Imaging Plate Reader (FLIPR) or similar instrument, enabling high-throughput measurement of receptor function in real-time[16].

Sources

- 1. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]

- 4. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]

- 9. lifescienceglobal.com [lifescienceglobal.com]

- 10. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. drugtargetreview.com [drugtargetreview.com]

- 12. bellbrooklabs.com [bellbrooklabs.com]

- 13. An electrophilic affinity ligand based on (+)-MK801 distinguishes PCP site 1 from PCP site 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Identification and characterization of novel NMDA receptor antagonists selective for NR2A- over NR2B-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

synthesis of radiolabeled 1-(Piperidin-1-yl)cyclohexanecarboxylic acid for imaging studies

Application Note & Protocol

Topic: Synthesis and Quality Control of [¹¹C]1-(Piperidin-1-yl)cyclohexanecarboxylic Acid for Positron Emission Tomography (PET) Imaging

Audience: Researchers, Radiochemists, and Drug Development Professionals

Abstract

Positron Emission Tomography (PET) is a premier molecular imaging modality that provides quantitative insights into biological processes in vivo.[1][2] The development of novel PET radiotracers is crucial for advancing our understanding and diagnosis of complex diseases. This document provides a comprehensive guide to the synthesis of radiolabeled [¹¹C]1-(Piperidin-1-yl)cyclohexanecarboxylic acid ([¹¹C]PCCA), a compound of interest for imaging studies. We detail a robust, automated radiosynthesis procedure via [¹¹C]CO₂ fixation, including the synthesis of the necessary precursor, a complete workflow for radiolabeling and purification, and rigorous quality control protocols essential for ensuring the final product is suitable for preclinical and clinical research.

Introduction and Scientific Rationale